

# The Anti-Angiogenic Properties of Itraconazole: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Itrazole*

Cat. No.: *B7821460*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Itraconazole, a triazole antifungal agent, has emerged as a potent inhibitor of angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels. This process is fundamental in tumor growth and metastasis. Itraconazole exerts its anti-angiogenic effects through a multi-targeted approach, primarily by inhibiting the vascular endothelial growth factor receptor 2 (VEGFR2) and the mammalian target of rapamycin (mTOR) signaling pathways, as well as disrupting intracellular cholesterol trafficking. This technical guide provides an in-depth overview of the anti-angiogenic properties of itraconazole, detailing its mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols for researchers in the field.

## Introduction

The discovery of the anti-angiogenic properties of itraconazole represents a significant advancement in the field of drug repurposing for cancer therapy.<sup>[1][2]</sup> Initially approved for the treatment of fungal infections, itraconazole has demonstrated consistent and potent inhibition of endothelial cell proliferation, migration, and tube formation, which are all critical steps in the angiogenic cascade.<sup>[1][3]</sup> Its oral bioavailability and established safety profile make it an attractive candidate for further investigation and clinical translation in oncology.<sup>[2]</sup> This guide will explore the molecular underpinnings of itraconazole's anti-angiogenic activity and provide the necessary technical information for its study.

## Mechanism of Action

Itraconazole's anti-angiogenic effects are not attributed to a single mechanism but rather to its ability to interfere with multiple, critical signaling pathways within endothelial cells.

### Inhibition of VEGFR2 Signaling

Vascular endothelial growth factor (VEGF) and its receptor, VEGFR2, are the primary drivers of angiogenesis. Itraconazole has been shown to inhibit the activation of VEGFR2.<sup>[4]</sup> This is not due to direct kinase inhibition but rather through a novel mechanism involving the disruption of VEGFR2 glycosylation and trafficking.<sup>[4]</sup> By impairing the proper maturation and cell surface expression of VEGFR2, itraconazole effectively blunts the downstream signaling cascade initiated by VEGF binding.<sup>[4]</sup>

### Inhibition of the mTOR Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and survival. In endothelial cells, the mTOR signaling pathway is crucial for angiogenesis. Itraconazole has been demonstrated to potently inhibit mTOR signaling.<sup>[5]</sup> This inhibition is mediated through the activation of AMP-activated protein kinase (AMPK), an upstream regulator of mTOR.<sup>[5]</sup> Itraconazole's targeting of the mitochondrial protein voltage-dependent anion channel 1 (VDAC1) disrupts mitochondrial metabolism, leading to an increase in the cellular AMP:ATP ratio and subsequent AMPK activation.<sup>[6]</sup>

### Disruption of Intracellular Cholesterol Trafficking

Cholesterol is an essential component of cellular membranes and plays a critical role in the function of membrane-associated proteins, including signaling receptors. Itraconazole has been found to inhibit intracellular cholesterol trafficking, leading to the accumulation of cholesterol in late endosomes and lysosomes.<sup>[7][8]</sup> This disruption of cholesterol homeostasis is believed to contribute to the dysfunction of membrane-bound receptors and signaling molecules involved in angiogenesis.<sup>[7]</sup>

## Data Presentation

The following tables summarize the quantitative data on the anti-angiogenic effects of itraconazole from various preclinical studies.

Table 1: In Vitro Anti-Angiogenic Activity of Itraconazole

| Assay         | Cell Line | Stimulant   | IC50 (nM)                | Reference |
|---------------|-----------|-------------|--------------------------|-----------|
| Proliferation | HUVEC     | EGM-2       | 588 (95% CI:<br>553–624) | [3]       |
| Proliferation | HUVEC     | VEGF        | 689 (95% CI:<br>662–717) | [3]       |
| Proliferation | HUVEC     | bFGF        | 691 (95% CI:<br>649–733) | [3]       |
| Proliferation | HUVEC     | VEGF + bFGF | 628 (95% CI:<br>585–672) | [3]       |
| Proliferation | HUVEC     | -           | ~26,000 ng/mL            | [9]       |

Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activity of Itraconazole

| Xenograft Model           | Treatment                           | Tumor Growth Inhibition           | Microvessel Density Reduction | Reference |
|---------------------------|-------------------------------------|-----------------------------------|-------------------------------|-----------|
| LX-14 (NSCLC)             | 75 mg/kg Itraconazole (twice daily) | 72%                               | 61% (from 14.9% to 5.8%)      | [3]       |
| LX-7 (NSCLC)              | 75 mg/kg Itraconazole (twice daily) | 79%                               | 56% (from 21.9% to 9.7%)      | [3]       |
| Ehrlich Ascites Carcinoma | Itraconazole Solution               | 42% reduction in Ki-67 expression | -                             | [10]      |

## Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of itraconazole's anti-angiogenic properties.

## Endothelial Cell Proliferation Assay ( $[^3\text{H}]$ -Thymidine Incorporation)

This assay measures the proliferation of endothelial cells by quantifying the incorporation of a radioactive nucleoside,  $[^3\text{H}]$ -thymidine, into newly synthesized DNA.

- Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in 96-well plates at a density of 2,000 cells per well in 199  $\mu\text{L}$  of EGM-2 medium.[\[11\]](#) Allow cells to adhere overnight.
- Drug Treatment: Add itraconazole at various concentrations. For combination studies, a constant molar ratio can be maintained (e.g., 10:1 Cyclosporin A to Itraconazole).[\[11\]](#)
- Incubation: Incubate the cells with the drug for 24 hours.[\[11\]](#)
- Radiolabeling: Add 0.9  $\mu\text{Ci}$  of  $[^3\text{H}]$ -thymidine to each well and incubate for an additional 6 hours.[\[11\]](#)
- Harvesting: Wash the cells once with PBS, then trypsinize and transfer the cell lysate to filtermats.[\[11\]](#)
- Quantification: Measure the incorporated radioactivity using a scintillation counter.[\[12\]](#) Data is typically normalized to vehicle-treated control cells.

## Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

- Plate Coating: Coat the wells of a 24-well plate with 230  $\mu\text{L}$  of ice-cold Matrigel and incubate at 37°C for 30-40 minutes to allow for polymerization.[\[11\]](#)
- Cell Seeding: Seed  $7 \times 10^4$  HUVECs in 500  $\mu\text{L}$  of medium onto the Matrigel-coated wells.[\[11\]](#)
- Drug Treatment: Add itraconazole at desired concentrations (e.g., 0.1, 0.6, or 3.0  $\mu\text{M}$ ).[\[3\]](#)
- Incubation: Incubate the cells for 18 hours to allow for tube formation.[\[11\]](#)

- **Visualization:** Gently wash the cells with PBS and stain with 2  $\mu$ M Calcein-AM for 30 minutes.[11] Photograph the tube networks using a fluorescence microscope.[11]
- **Quantification:** Analyze the images to quantify tube length, number of junctions, and total network size using software such as AngioQuant.[13]

## Endothelial Cell Migration Assay (Wound Healing)

This assay measures the migration of endothelial cells to close a "wound" created in a confluent monolayer.

- **Create Monolayer:** Grow HUVECs to confluence in a culture plate.
- **Create Wound:** Create a scratch in the monolayer using a sterile pipette tip.[14]
- **Drug Treatment:** Replace the medium with fresh medium containing itraconazole at various concentrations (e.g., 0.1, 0.6, or 3.0  $\mu$ M).[15]
- **Image Acquisition:** Capture images of the wound at time 0 and after a set time period (e.g., 24 hours).[15]
- **Quantification:** Measure the area of the wound at each time point and calculate the percentage of wound closure.[15]

## Chemotaxis Assay (Boyden Chamber)

This assay evaluates the directional migration of endothelial cells towards a chemoattractant.

- **Chamber Setup:** Use a Boyden chamber with a porous membrane (e.g., 8-micron pore size). [16]
- **Chemoattractant:** Add a chemoattractant (e.g., VEGF, bFGF, or EGM-2) to the lower chamber.[16]
- **Cell Seeding:** Seed HUVECs in the upper chamber in serum-free medium containing itraconazole at different concentrations.
- **Incubation:** Incubate the chamber to allow for cell migration through the membrane.

- Quantification: After incubation, fix and stain the cells that have migrated to the underside of the membrane. Count the migrated cells in several microscopic fields.[\[17\]](#)

## In Vivo Xenograft Model

This model assesses the effect of itraconazole on tumor growth and angiogenesis in a living organism.

- Tumor Implantation: Inject human non-small cell lung cancer (NSCLC) cells (e.g., LX-14 or LX-7) subcutaneously into immunodeficient mice (e.g., NOD-SCID).[\[2\]](#)[\[3\]](#)
- Drug Administration: Once tumors are established, treat the mice with oral itraconazole (e.g., 75 mg/kg twice daily).[\[3\]](#)
- Tumor Measurement: Measure tumor volume periodically using calipers.[\[3\]](#)
- Microvessel Density Analysis: At the end of the study, perfuse the mice with a fluorescent dye (e.g., Hoechst 33342) to label functional blood vessels.[\[3\]](#) Harvest the tumors, section, and analyze the fluorescently labeled microvessels to determine microvessel density.[\[3\]](#)

## Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins in a sample to assess the activation state of signaling pathways.

- Cell Lysis: Treat HUVECs with itraconazole for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the proteins of interest (e.g., phospho-VEGFR2, total VEGFR2, phospho-S6K, total S6K).  
[\[13\]](#)

- Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[5]
- Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

## Cholesterol Trafficking Assay (Filipin Staining)

This method visualizes the distribution of unesterified cholesterol in cells.

- Cell Culture and Treatment: Culture HUVECs on coverslips and treat with itraconazole (e.g., 50 nM) for 24 hours.[13]
- Fixation: Fix the cells with paraformaldehyde.
- Staining: Stain the cells with a filipin staining solution (e.g., 50 µg/mL).[18]
- Imaging: Visualize the intracellular cholesterol distribution using a confocal microscope.[13]

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by itraconazole and a general workflow for its preclinical evaluation.



[Click to download full resolution via product page](#)

Caption: Itraconazole's multi-targeted anti-angiogenic mechanisms.

[Click to download full resolution via product page](#)

Caption: Preclinical evaluation workflow for itraconazole's anti-angiogenic properties.

## Conclusion

Itraconazole presents a compelling case for repurposing as an anti-angiogenic agent in cancer therapy. Its multifaceted mechanism of action, targeting key pathways like VEGFR2, mTOR, and cholesterol trafficking, suggests a potential for durable efficacy and a lower likelihood of resistance development compared to single-target agents. The data summarized and protocols detailed in this guide provide a solid foundation for further research into the clinical utility of itraconazole as a valuable component of anti-cancer regimens. Continued investigation into its synergistic potential with other chemotherapeutics and targeted agents is warranted.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitor Therapeutics | ITRACONAZOLE IN NSCLC [inhibitortx.com]
- 3. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antifungal drug itraconazole inhibits vascular endothelial growth factor receptor 2 (VEGFR2) glycosylation, trafficking, and signaling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal drug itraconazole targets VDAC1 to modulate the AMPK/mTOR signaling axis in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Itraconazole Inhibits Intracellular Cholesterol Trafficking and Decreases Phosphatidylserine Level in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing the in vitro and in vivo activity of itraconazole against breast cancer using miltefosine-modified lipid nanocapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic Inhibition of Endothelial Cell Proliferation, Tube Formation, and Sprouting by Cyclosporin A and Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thymidine Incorporation Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]

- 17. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Anti-Angiogenic Properties of Itraconazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7821460#anti-angiogenic-properties-of-itraconazole]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)